Molecular Weight and Lipophilicity Contrast vs. BMS-684 (Benzhydryl Analog)
The target compound (MW 382.4 g/mol) is approximately 16% lighter than the benzhydryl-substituted analog BMS-684 (MW 454.5 g/mol) . The replacement of the bulky benzhydryl group with a compact 2-fluorophenyl group reduces both molecular weight and predicted lipophilicity (estimated ΔcLogP ≈ −1.5 to −2.0 log units based on fragment-based calculation) [1]. This difference is expected to improve aqueous solubility and reduce non-specific protein binding relative to BMS-684.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 382.4 g/mol |
| Comparator Or Baseline | BMS-684 (benzhydryl analog): 454.5 g/mol |
| Quantified Difference | 72.1 g/mol reduction (15.9% lower MW) |
| Conditions | Calculated from molecular formula; BMS-684 IC50 = 15 nM for DGKα . |
Why This Matters
Lower molecular weight and reduced lipophilicity are associated with improved solubility and lower off-target binding risk, which may simplify formulation and reduce non-specific assay interference relative to BMS-684.
- [1] Calculated via fragment-based cLogP: quinolinone core + 2-fluorophenylpiperazine vs. benzhydrylpiperazine; estimated using ChemAxon/Marvin. Approximate ΔcLogP ≈ −1.8. View Source
